2-(2-{[Cyano(4-fluoro-3-nitrophenyl)amino]methyl}phenyl)-2-methylpropanenitrile
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Overview
Description
2-(2-{[Cyano(4-fluoro-3-nitrophenyl)amino]methyl}phenyl)-2-methylpropanenitrile is a complex organic compound characterized by its cyano, fluoro, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[Cyano(4-fluoro-3-nitrophenyl)amino]methyl}phenyl)-2-methylpropanenitrile typically involves multi-step organic reactions. One common method starts with the nitration of 4-fluoroaniline to introduce the nitro group. This is followed by a reaction with cyanomethyl phenyl ketone under basic conditions to form the desired product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The cyano group can be reduced to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products
Reduction of Nitro Group: 2-(2-{[Cyano(4-fluoro-3-aminophenyl)amino]methyl}phenyl)-2-methylpropanenitrile.
Reduction of Cyano Group: 2-(2-{[Amino(4-fluoro-3-nitrophenyl)amino]methyl}phenyl)-2-methylpropanenitrile.
Substitution of Fluoro Group: 2-(2-{[Cyano(4-methoxy-3-nitrophenyl)amino]methyl}phenyl)-2-methylpropanenitrile.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as an intermediate for the preparation of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology
The compound’s structure suggests potential biological activity, particularly in the development of pharmaceuticals. It may act as a precursor for drugs targeting specific enzymes or receptors.
Medicine
Due to its potential biological activity, this compound could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry
In materials science, the compound could be used in the synthesis of polymers or as a component in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-(2-{[Cyano(4-fluoro-3-nitrophenyl)amino]methyl}phenyl)-2-methylpropanenitrile exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The cyano and nitro groups could participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-{[Cyano(4-chloro-3-nitrophenyl)amino]methyl}phenyl)-2-methylpropanenitrile
- 2-(2-{[Cyano(4-bromo-3-nitrophenyl)amino]methyl}phenyl)-2-methylpropanenitrile
- 2-(2-{[Cyano(4-methoxy-3-nitrophenyl)amino]methyl}phenyl)-2-methylpropanenitrile
Uniqueness
The presence of the fluoro group in 2-(2-{[Cyano(4-fluoro-3-nitrophenyl)amino]methyl}phenyl)-2-methylpropanenitrile can significantly influence its reactivity and biological activity compared to its chloro, bromo, or methoxy analogs. Fluorine atoms can enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
[2-(2-cyanopropan-2-yl)phenyl]methyl-(4-fluoro-3-nitrophenyl)cyanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2/c1-18(2,11-20)15-6-4-3-5-13(15)10-22(12-21)14-7-8-16(19)17(9-14)23(24)25/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYCFPYXCSJJLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=CC=C1CN(C#N)C2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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